![molecular formula C24H30N2O3 B7535468 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide, also known as RO5256390, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the hypothalamus and plays a crucial role in regulating wakefulness, appetite, and reward pathways. The discovery of RO5256390 has opened new avenues for scientific research, particularly in the field of sleep disorders and addiction.
Mechanism of Action
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide exerts its pharmacological effects by selectively blocking the orexin-1 receptor. The orexin-1 receptor is involved in the regulation of wakefulness, appetite, and reward pathways, making it a potential target for the treatment of sleep disorders and addiction. By blocking the orexin-1 receptor, 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide reduces the activity of the wake-promoting system, leading to increased sleep and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has been shown to have selective and potent antagonistic effects on the orexin-1 receptor. It has been shown to reduce the activity of the wake-promoting system, leading to increased sleep and reduced drug-seeking behavior. 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has also been shown to have minimal effects on other G-protein-coupled receptors, making it a valuable tool for scientific research.
Advantages and Limitations for Lab Experiments
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has several advantages for use in scientific research. It is a highly selective and potent antagonist of the orexin-1 receptor, making it a valuable tool for investigating the role of the orexin system in sleep disorders and addiction. It has also been shown to have minimal off-target effects, reducing the risk of confounding results. However, the synthesis of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide requires specialized equipment and expertise, making it challenging to produce in large quantities. Additionally, the cost of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide may be prohibitive for some research labs.
Future Directions
There are several future directions for research on 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide. One area of interest is the potential therapeutic applications of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide in the treatment of sleep disorders and addiction. Clinical trials are needed to determine the safety and efficacy of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide in humans. Another area of interest is the role of the orexin system in other physiological processes, such as metabolism and stress response. Finally, the development of new orexin receptor antagonists with improved pharmacokinetic properties and reduced side effects may lead to the development of new therapeutics for a range of disorders.
Synthesis Methods
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 2-(2,3-dihydroindol-1-yl)acetic acid, which is then coupled with 4-(4-methoxyphenyl)oxan-4-ylmethylamine to form the intermediate product. The intermediate product is then treated with propanoyl chloride to form the final product, 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide. The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has been optimized to improve yield and purity, making it a valuable tool for scientific research.
Scientific Research Applications
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has been extensively studied for its potential therapeutic applications in sleep disorders and addiction. In preclinical studies, 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide has been shown to improve sleep quality and reduce the symptoms of insomnia. It has also been shown to reduce drug-seeking behavior in animal models of addiction. These findings suggest that 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide may have therapeutic potential for the treatment of sleep disorders and addiction in humans.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-18(26-14-11-19-5-3-4-6-22(19)26)23(27)25-17-24(12-15-29-16-13-24)20-7-9-21(28-2)10-8-20/h3-10,18H,11-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTBNRJNRGFKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
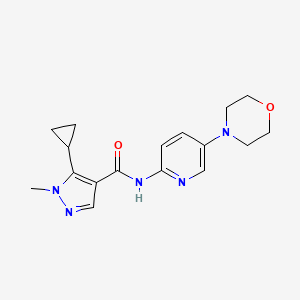
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
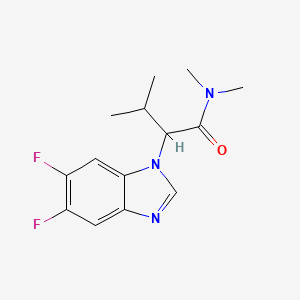

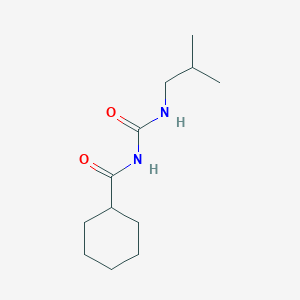
![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)
![N'-(5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B7535473.png)
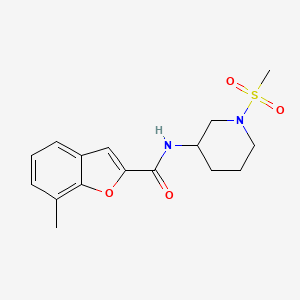
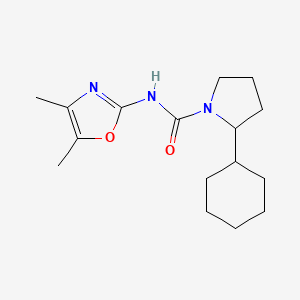
![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)